molecular formula C9H14Na2O4 B166650 Disodium azelate CAS No. 132499-85-5

Disodium azelate

Cat. No. B166650
M. Wt: 232.18 g/mol
InChI Key: QFYNUCAKHMSPCY-UHFFFAOYSA-L
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Description

Disodium Azelate is the disodium salt of azelaic acid . It is used in various applications including as a viscosity controlling agent .


Synthesis Analysis

Azelaic acid can be produced from oleic acid . The esterification of azelaic acid with lauryl alcohol (LA) to produce dilaurylazelate has been reported . The reaction conditions were optimized using response surface methodology .


Molecular Structure Analysis

The molecular formula of Disodium Azelate is C9H14O4.2Na, and it has a molecular weight of 232.1846 .


Chemical Reactions Analysis

The pharmacokinetics of azelaic acid were investigated in a study, where it was found that a high value of urinary excretion (mean 76.9% of infused dose) and a mean clearance of 8.42 L/h were found, suggesting the presence of tubular secretion .


Physical And Chemical Properties Analysis

Azelaic acid is a straight saturated medium-chain dicarboxylic acid with 9 carbon atoms . Its molecular weight is 188.2 daltons .

Scientific Research Applications

  • Esterification for Synthesis of Esters : Disodium azelate has been used in the synthesis of esters like didodekyl azelate. This process involves the esterification reaction of disodium azelate salt with dodecylchloride, using tridodecylamine hydrochloride as a catalyst for two-phase transfer. The product, didodekyl azelate, was characterized by IR spectrometry, indicating the presence of ester group C=O (Aritonang & Tangkuman, 2009).

  • Enhancing Volatility for GC Analysis : Disodium azelate is involved in improving the volatility of azelaic acid for gas chromatography (GC) analysis. Azelaic acid, a saturated dicarboxylic acid, was derivatized to dimethyl azelate and di(trimethylsilyl) azelate, enhancing its volatility for more effective GC analysis (Alzweiri, Tarawneh, & Khanfar, 2013).

  • Topical Applications in Microemulsions : Research has explored using disodium azelate in the formulation of microemulsions for topical administration, particularly for treating skin disorders. These microemulsions showed higher skin flux and accumulation compared to other formulations, suggesting their potential in optimizing drug targeting in treatments like acne therapy (Peira, Carlotti, Cavalli, & Trotta, 2006).

  • In Situ Hydrogels for Dermal Application : Disodium azelate has been used in developing in situ hydrogels loaded with azelaic acid nanocrystals for dermal application. These hydrogels demonstrated effective delivery of azelaic acid into deeper skin layers, indicating their potential in enhancing dermal bioavailability for skin treatments (Tomić et al., 2019).

  • Green Biolubricant Synthesis : Azelaic acid derived from disodium azelate has been used in synthesizing green biolubricants. These lubricants have been studied for their pour point, flash point, viscosity index, oxidative stability, and tribological properties, indicating their potential for various applications including automotive and industrial lubricants (Ahmed, Salih, & Salimon, 2021).

  • Organic Anode Material in Sodium Ion Batteries : Disodium azelate derivatives have been synthesized for use as anode materials in sodium ion batteries. They exhibited excellent electrochemical performance, suggesting their utility in energy storage technologies (Park et al., 2012).

Safety And Hazards

Disodium Azelate has been found to cause skin irritation and serious eye irritation . It is advised to wear protective gloves, eye protection, and face protection when handling this substance .

Future Directions

Azelaic acid has proved to be a valuable bio-based monomer for the synthesis of biodegradable and sustainable polymers, plasticizers, and lubricants . The scaled-up enzymatic production of dilaurylazelate ester, considering the economical and environmental aspects, can be carried out in the future by applying the response surface methodology techniques .

properties

IUPAC Name

disodium;nonanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4.2Na/c10-8(11)6-4-2-1-3-5-7-9(12)13;;/h1-7H2,(H,10,11)(H,12,13);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYNUCAKHMSPCY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)[O-])CCCC(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Na2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

123-99-9 (Parent)
Record name Disodium azelate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017265133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40889659
Record name Nonanedioic acid, sodium salt (1:2)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disodium azelate

CAS RN

17265-13-3
Record name Disodium azelate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017265133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonanedioic acid, sodium salt (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nonanedioic acid, sodium salt (1:2)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium azelate
Source European Chemicals Agency (ECHA)
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Record name DISODIUM AZELATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
A Bertuzzi, A Gandolfi, S Salinari, G Mingrone… - Clinical …, 1991 - Springer
Azelaic acid was the first dicarboxylic acid proposed as an alternative energy substrate in total parenteral nutrition. In this study, the pharmacokinetics of azelaic acid were investigated …
Number of citations: 40 link.springer.com
TJ Slaga, PW Snyder, FA Andersen - International Journal of Toxicology - beauty-review.nl
… hours of incubation with 50 mmol/L disodium azelate. Cellular structure was altered upon incubation with disodium azelate, primarily affecting mitochondria and the rough endoplasmic …
Number of citations: 2 beauty-review.nl
MM Fiume, HB Eldreth, WF Bergfeld… - … journal of toxicology, 2012 - journals.sagepub.com
… mmol/L to 90% inhibition with 50 mmol/L disodium azelate, was observed following a 12-hour … /L disodium azelate. Cellular structure was altered upon incubation with disodium azelate, …
Number of citations: 30 journals.sagepub.com
S Passi, M Picardo, C De Luca… - Free radical research …, 1991 - Taylor & Francis
… The present study demonstrates that disodium azelate (CY2Na) is capable of inhibiting significantly the oxidation of aromatic compounds and the lipoperoxidation of arachidonic acid (…
Number of citations: 48 www.tandfonline.com
G Maerker, JF CARMICHAEL… - The Journal of Organic …, 1961 - ACS Publications
… Crude diglycidyl azelate was prepared in 55% yield from an aqueous solution of disodium azelate. Recrystallization of both crude glycidyl esters raised their purity above 95%. …
Number of citations: 63 pubs.acs.org
G Maerker, EJ Saggese, WS Port - Journal of the American Oil Chemists …, 1961 - Springer
… Recently the authors reported (9) the preparation of glyeidyl stearate and diglyeidyl azelate by reaction of sodium stearate and disodium azelate, respectively, with epichlorohydrin in …
Number of citations: 26 link.springer.com
V Grakauskas - The Journal of Organic Chemistry, 1969 - ACS Publications
… Disodium azelate yielded a mixture of 1,7-difluoroheptane and randomly fluorinated 1,7-… Fluorination of Disodium Azelate.—A solution of 376.5 g (2.0 mol) of azelaic acid in 3500 ml …
Number of citations: 43 pubs.acs.org
P Grammatico, S Scarpa, M Picardo, K Steindl… - Mutation Research …, 1993 - Elsevier
… The cultures were grown and treated with 10 mM disodium azelate (AzAc) as previously described (Grammatico et al., 1991). Viability, growth rate and karyotype were evaluated in …
Number of citations: 6 www.sciencedirect.com
CE Carraher Jr, JA Schroeder - Journal of Polymer Science …, 1975 - Wiley Online Library
… For instance for the product from disodium azelate only two sets of bands are present - one about 2.15 ppm due to H20 and about 1.3 ppm characteristic df CH2 (performed in …
Number of citations: 14 onlinelibrary.wiley.com
AV Grego, G Mingrone - Clinical Nutrition, 1995 - Elsevier
… During the infusion of disodium azelate in humans the respiratory quotient (RQ) values decreased significantly (to 0.67) with respect to those obtained during LCT infusion, suggesting …
Number of citations: 86 www.sciencedirect.com

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